Differentiation in Cross-Coupling Reactivity: Aryl Bromide vs. Aryl Chloride
The compound contains an aryl bromide, which is significantly more reactive in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its direct aryl chloride analog, 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol. The bond dissociation energy of a C–Br bond is approximately 79 kcal/mol, which is substantially lower than that of a C–Cl bond (~95 kcal/mol), leading to faster oxidative addition, a key step in the catalytic cycle . This difference translates to milder reaction conditions, shorter reaction times, and higher yields when using the brominated analog as a building block, a critical factor for efficient library synthesis in drug discovery.
| Evidence Dimension | Relative Reactivity in Cross-Coupling (Bond Dissociation Energy) |
|---|---|
| Target Compound Data | C(sp2)–Br bond dissociation energy ≈ 79 kcal/mol |
| Comparator Or Baseline | 2-(4-Chloro-3-fluorophenyl)-2,2-difluoroethan-1-ol (C–Cl BDE ≈ 95 kcal/mol) |
| Quantified Difference | Approximately 16 kcal/mol lower BDE, leading to a qualitatively faster oxidative addition rate |
| Conditions | Palladium-catalyzed cross-coupling (class-level principle) |
Why This Matters
A 16 kcal/mol lower bond dissociation energy for the C–Br bond enables faster, higher-yielding cross-coupling reactions, reducing synthesis time and cost for end-users performing library construction.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res. 2003, 36 (4), 255–263. doi: 10.1021/ar020230d. View Source
